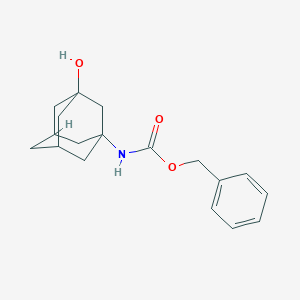

Benzyl 3-hydroxy-1-adamantylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H23NO3 |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

benzyl N-(3-hydroxy-1-adamantyl)carbamate |

InChI |

InChI=1S/C18H23NO3/c20-16(22-11-13-4-2-1-3-5-13)19-17-7-14-6-15(8-17)10-18(21,9-14)12-17/h1-5,14-15,21H,6-12H2,(H,19,20) |

InChI Key |

MBCUBPDKPKRPQN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)NC(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Chemical Transformations

Strategic Syntheses of Benzyl (B1604629) 3-hydroxy-1-adamantylcarbamate Core Structure

The creation of the core structure of benzyl 3-hydroxy-1-adamantylcarbamate hinges on the synthesis of appropriately functionalized adamantane (B196018) precursors and subsequent carbamate (B1207046) formation.

Synthesis of Adamantane Precursors with Hydroxyl Functionality

The adamantane cage is a rigid and thermodynamically stable hydrocarbon structure. nih.gov The synthesis of adamantane derivatives often begins with the functionalization of the adamantane core itself. A key precursor for benzyl 3-hydroxy-1-adamantylcarbamate is 1-amino-3-hydroxy-adamantane.

Several routes exist for the synthesis of hydroxylated adamantane precursors. One common method involves the hydroxylation of adamantane or its derivatives. researchgate.net For instance, 1-adamantanecarboxylic acid can be converted to 3-hydroxy-1-adamantanecarboxylic acid through bromination and subsequent hydrolysis. guidechem.com Another approach utilizes a one-pot procedure involving initial nitroxylation with nitric acid followed by hydrolysis to produce cage alcohols with hydroxyl groups at the bridgehead positions. researchgate.net

The synthesis of 1-amino-3-hydroxy-adamantane can be achieved through various pathways. One method involves the reaction of 3-nitro amantadine (B194251) with hydrochloric acid, followed by hydroxylation. google.com An alternative route starts from 5-hydroxy-2-adamantanone, which is converted to 4-amino-1-hydroxy adamantane via palladium-carbon hydrogenation reduction in aqueous ammonia. google.com

A variety of synthetic routes to obtain adamantane precursors with hydroxyl functionality are summarized in the table below.

| Starting Material | Reagents | Product | Yield (%) |

| 1-Adamantanecarboxylic Acid | Br2, then H2O | 3-Hydroxy-1-adamantanecarboxylic Acid | 76.5 (two steps) guidechem.com |

| Adamantane | HNO3, then Urea/H2O | Adamantan-1-ol | - |

| 3-Nitro amantadine | HCl, then KOH | 1-Amino-3-hydroxy-adamantane | 63 google.com |

| 5-Hydroxy-2-adamantanone | NH3/H2O, Pd/C | 4-Amino-1-hydroxy adamantane | - |

Carbamate Formation Reactions: Advanced Coupling and Protecting Group Strategies

Once the hydroxylated aminoadamantane precursor is obtained, the next crucial step is the formation of the carbamate linkage. Carbamates are esters of carbamic acid and are typically synthesized from an isocyanate and an alcohol, or from an alcohol, amine, and phosgene (B1210022) or a phosgene equivalent. scirp.orgwikipedia.org

In the context of benzyl 3-hydroxy-1-adamantylcarbamate, the reaction involves the coupling of 1-amino-3-hydroxy-adamantane with a benzyl-based chloroformate, such as benzyl chloroformate. This reaction is a form of N-acylation. The amino group of the adamantane derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl chloroformate. This results in the formation of the carbamate bond and the elimination of hydrogen chloride.

Protecting group strategies are often employed to prevent unwanted side reactions. For instance, if the starting material contains other reactive functional groups, they may need to be temporarily protected during the carbamate formation step. The benzyl group itself can be considered a protecting group for the carbamic acid, which can be removed under specific conditions. wikipedia.org

Advanced coupling reagents can be utilized to facilitate the carbamate formation. These reagents can activate the carboxylic acid component (or a derivative) to enhance its reactivity towards the amine.

Stereocontrolled Synthesis: Approaches for Chiral Adamantane Derivatives

While adamantane itself is achiral, the introduction of different substituents can lead to chirality. nih.gov For instance, 1,2-disubstituted adamantane derivatives are chiral. nih.gov The synthesis of enantiomerically pure adamantane derivatives is of significant interest for various applications.

Approaches to stereocontrolled synthesis of chiral adamantane derivatives often involve either the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. The rigid cage-like structure of adamantane can provide a unique stereochemical environment that can be exploited in asymmetric transformations. nih.gov

For example, the synthesis of enantiomerically pure 1,2-disubstituted adamantane derivatives has been achieved through a series of asymmetric reactions and enantiomeric resolution steps. nih.gov These strategies can be adapted to produce chiral precursors for benzyl 3-hydroxy-1-adamantylcarbamate, allowing for the synthesis of specific stereoisomers.

Post-Synthetic Derivatization and Functional Group Interconversions

Following the synthesis of the core benzyl 3-hydroxy-1-adamantylcarbamate structure, further modifications can be made to tailor the properties of the molecule.

Selective Functionalization of the 3-Hydroxy Group

The hydroxyl group at the 3-position of the adamantane core is a key site for further functionalization. This alcohol can undergo a variety of reactions common to tertiary alcohols.

Esterification: The hydroxyl group can be esterified with various carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to introduce a wide range of functional groups. This can be used to modulate the lipophilicity and other physicochemical properties of the molecule.

Etherification: Formation of ethers is another common transformation. This can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or through other etherification methods.

Oxidation: While tertiary alcohols are generally resistant to oxidation under mild conditions, stronger oxidizing agents can lead to cleavage of the carbon-carbon bonds.

The selective functionalization of one hydroxyl group in the presence of other functional groups, such as the carbamate, requires careful selection of reaction conditions and potentially the use of protecting groups.

Modifications of the Benzyl Moiety and Carbamate Linkage

The benzyl group and the carbamate linkage also offer opportunities for modification.

Modifications of the Benzyl Moiety: The aromatic ring of the benzyl group can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. These modifications can introduce a variety of substituents onto the benzene (B151609) ring, which can influence the electronic properties and biological activity of the molecule.

Modification of the Carbamate Linkage: The carbamate linkage is generally stable, but it can be cleaved under certain conditions. For instance, catalytic hydrogenation can be used to remove the benzyl group, yielding the free carbamic acid or, upon decarboxylation, the corresponding amine. The stability of the carbamate can be influenced by the substituents on both the adamantane and the benzyl moieties. arkat-usa.org

Expansion of Adamantane Cage Functionality for Complex Systems

The adamantane scaffold, a rigid and lipophilic diamondoid hydrocarbon, serves as a unique building block in the design of complex molecular systems for applications in medicinal chemistry, materials science, and catalysis. rsc.orgnih.govmdpi.com Its three-dimensional structure and stability allow for precise spatial arrangement of functional groups, influencing the properties of the final molecule. nih.gov The expansion of adamantane's functionality beyond simple substitution is crucial for creating sophisticated architectures.

Methodologies for functionalizing the adamantane cage can be broadly categorized into two approaches: direct modification of the pre-formed cage and construction of the cage from functionalized precursors. rsc.orgnih.gov

Direct C-H Functionalization: This approach involves the selective activation of the strong C-H bonds characteristic of the adamantane cage. rsc.org Radical-based reactions are particularly effective, allowing for the introduction of a wide array of functional groups such as alkenes, alkynes, and arenes. rsc.org These methods provide a direct route to substituted adamantanes that can serve as precursors for more complex derivatives.

Cage Construction and Rearrangement: An alternative strategy involves building the adamantane framework from acyclic or bicyclic starting materials that already contain the desired functionality. nih.gov Cascade reactions, including aldol, Michael, and Dieckmann condensations, can assemble densely substituted adamantane cores in a single pot. nih.gov Furthermore, skeletal rearrangements of adamantane precursors, such as the triflic acid-promoted ring contraction of annulated carbamates, can generate novel noradamantane structures, demonstrating the versatility of the cage system. nih.gov

These functionalization strategies are essential for synthesizing complex molecules like Benzyl 3-hydroxy-1-adamantylcarbamate. The introduction of a hydroxyl group at the C-3 position provides a site for further modification, while the carbamate moiety at the C-1 bridgehead position imparts specific chemical and biological properties. The combination of the rigid adamantane core with these functional groups creates a platform for developing advanced materials and therapeutic agents. nih.govnih.gov

Mechanistic Elucidation of Key Synthetic Pathways

Understanding the mechanisms of reactions involving adamantane carbamates is critical for optimizing synthetic protocols and designing new chemical transformations. While the direct synthesis of Benzyl 3-hydroxy-1-adamantylcarbamate is a specific application, mechanistic studies on related adamantane-carbamate systems provide profound insights into the underlying chemical principles. A notable example is the acid-promoted rearrangement of annulated adamantane carbamates, which involves decarboxylation and a subsequent ring contraction of the adamantane framework. nih.govrsc.org

Reaction Kinetics and Thermodynamic Analysis

Kinetic studies are fundamental to understanding the rate and dependencies of a chemical reaction. The solvolysis of adamantane derivatives is a classic model for studying SN1-type reactions due to the stability of the bridgehead adamantyl carbocation.

In the study of the ring contraction of 2-amino-1-haloadamantane derivatives, which are analogues of a key intermediate formed from an annulated carbamate, the reaction rates were found to be dependent on the nature of the leaving group. researchgate.net The reaction proceeds fastest with the iodo-derivative and slowest with the chloro-derivative, consistent with an SN1-like mechanism where the cleavage of the carbon-halogen bond is the rate-limiting step. researchgate.net

| Compound (Leaving Group) | Apparent Rate Constant (k) at 25°C (s-1) |

|---|---|

| 2-amino-1-iodoadamantane (Iodo) | (130 ± 20) x 10-5 |

| 2-amino-1-bromoadamantane (Bromo) | (12.5 ± 0.5) x 10-5 |

| 2-amino-1-chloroadamantane (Chloro) | (0.12 ± 0.05) x 10-5 |

Thermodynamic analysis, often supported by computational methods, provides insight into the stability of intermediates and transition states. In the acid-catalyzed rearrangement of annulated adamantane carbamates, Density Functional Theory (DFT) calculations were used to compare the stability of the intermediate cations. The calculated difference in Gibbs free energy (ΔG) between the initial adamantyl cation (IntA+) and the rearranged noradamantane iminium cation (Int1+) was found to be 16.5 kcal mol-1, indicating a strong thermodynamic driving force for the rearrangement. nih.govrsc.org

Studies on the solvolysis of 1-adamantyl chlorothioformate further illustrate the kinetic analysis of adamantyl systems. The reaction proceeds through two competing pathways, and the application of the Grunwald-Winstein equation allows for the separation of rate constants and the quantification of the reaction's sensitivity to solvent ionizing power. mdpi.com

Catalysis in Adamantane-Carbamate Synthesis

Catalysis is pivotal in the synthesis of adamantane derivatives, particularly in reactions that proceed via the formation of the adamantyl carbocation. Acid catalysis is prominently featured in many key transformations.

In the ring-contraction of annulated adamantane carbamates, a strong Brønsted acid, trifluoromethanesulfonic acid (triflic acid), is used to promote the initial decarboxylation step. nih.govresearchgate.net The acid facilitates the departure of the carbamate group as carbon dioxide, leading to the formation of a reactive cation intermediate that subsequently undergoes rearrangement.

The formation of the carbon-nitrogen bond in adamantane systems, a key step in the synthesis of adamantyl amides and carbamates, is often accomplished via the Ritter reaction or related processes. researchgate.net These reactions typically employ acid catalysts to generate the 1-adamantyl cation from a precursor like 1-adamantanol. A variety of catalytic systems have been successfully applied, demonstrating the breadth of available methods.

| Catalyst Type | Examples | Precursor |

|---|---|---|

| Brønsted Acids | Sulfuric Acid, Triflic Acid | Alcohols |

| Lewis Acids | FeCl3, In(OTf)3, AgSbF6 | Alcohols, Halides |

| Copper Catalysts | Various Cu(I) and Cu(II) salts | Alcohols |

| Solid-Supported Catalysts | Polyvinyl polypyrrolidone-boron trifluoride | Alcohols |

While these examples pertain to amide synthesis, the principles of generating the adamantyl cation via acid catalysis are directly relevant to the formation of the C-N bond in adamantyl carbamates. General methods for carbamate synthesis from amines and CO2 also employ various metal-based catalysts, such as zirconium(IV) and nickel complexes, although their specific application to adamantane substrates is less documented. acs.orgorganic-chemistry.org

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. However, these species are often transient and highly reactive, making their isolation challenging. In the study of the triflic acid-promoted rearrangement of adamantane carbamates, the mechanism proceeds through key cationic and imine intermediates. nih.govrsc.org

The proposed mechanism involves two critical intermediates:

Intermediate IntA-OTf: Formed after the acid-promoted decarboxylation of the starting carbamate.

Iminium Salt Int1-OTf: Formed after a nucleophilic 1,2-alkyl shift in IntA-OTf.

While the direct isolation of the iminium salt (Int1-OTf) from the one-pot reaction mixture was not feasible due to its reactivity, its existence was confirmed through a trapping experiment. nih.govrsc.org By introducing trimethylsilyl (B98337) cyanide (TMSCN) into the reaction, the iminium salt was intercepted via a Strecker reaction to form a stable α-amino nitrile derivative (compound 15). rsc.org The successful isolation and characterization of this trapping product provide strong evidence for the presence of the transient iminium salt intermediate.

Furthermore, a stable imine intermediate (compound 25), analogous to the proposed rearranged intermediate, was successfully synthesized, isolated, and characterized under different reaction conditions (using MeLi for deprotonation). nih.govresearchgate.net This provides further support for the proposed pathway, demonstrating that such imine structures are viable intermediates in the rearrangement of the adamantane framework. nih.govresearchgate.net These findings highlight the power of indirect methods, such as chemical trapping and the synthesis of analogous structures, in elucidating complex reaction mechanisms involving reactive intermediates.

Sophisticated Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental data, a detailed analysis of the chemical environment and carbon skeleton of Benzyl (B1604629) 3-hydroxy-1-adamantylcarbamate cannot be provided.

Proton (¹H) NMR for Chemical Environment Analysis

Specific chemical shifts, coupling constants, and signal multiplicities for the protons within Benzyl 3-hydroxy-1-adamantylcarbamate are not available in the surveyed literature.

Carbon (¹³C) NMR for Carbon Skeleton Connectivity

The characteristic chemical shifts for the carbon atoms in the adamantyl cage, the benzyl group, and the carbamate (B1207046) functionality of Benzyl 3-hydroxy-1-adamantylcarbamate have not been experimentally reported.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Complex Structure Assignment

Correlations between protons (COSY) or between protons and carbons (HSQC, HMBC) for Benzyl 3-hydroxy-1-adamantylcarbamate are not documented, precluding a detailed structural assignment based on these techniques.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

The specific vibrational frequencies corresponding to the functional groups (e.g., N-H, C=O, C-O, O-H) of Benzyl 3-hydroxy-1-adamantylcarbamate are not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

Precise mass measurements and fragmentation analysis for Benzyl 3-hydroxy-1-adamantylcarbamate, which would confirm its elemental composition, have not been found in the public domain.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

There are no published crystal structures for Benzyl 3-hydroxy-1-adamantylcarbamate, and therefore, information on its absolute stereochemistry, bond lengths, bond angles, and solid-state conformation is unavailable.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

The rigorous assessment of purity and the separation of potential isomers are critical steps in the characterization of novel chemical entities. For a molecule with the structural complexity of Benzyl 3-hydroxy-1-adamantylcarbamate, which contains a bulky adamantane (B196018) cage, a hydroxyl group, and a carbamate linkage, advanced chromatographic techniques are indispensable. These methods are crucial for ensuring the chemical integrity of the compound, quantifying impurities, and resolving any stereoisomers that may arise during its synthesis.

It is important to note that while the following techniques are standard for the analysis of carbamates and adamantane derivatives, specific methods and validated data for Benzyl 3-hydroxy-1-adamantylcarbamate are not extensively available in public literature. Therefore, the subsequent discussion is based on established principles and methods applied to structurally related compounds, providing a scientifically grounded framework for its analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile and thermally labile compounds like carbamates. google.com For Benzyl 3-hydroxy-1-adamantylcarbamate, reversed-phase HPLC (RP-HPLC) would be the most probable method of choice. A C18 or C8 stationary phase would likely be used, leveraging the hydrophobic nature of the adamantyl and benzyl groups for retention.

The mobile phase would typically consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. epa.govepa.gov Given the compound's polarity, a gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent concentration, would likely be necessary to achieve good resolution from any potential impurities, such as starting materials (e.g., 3-hydroxy-1-adamantanamine, benzyl chloroformate) or by-products. nemi.govs4science.at

Detection is commonly achieved using a UV detector, as the benzyl group contains a chromophore that absorbs UV light. A photodiode array (PDA) detector could provide additional spectral information to aid in peak identification and purity assessment. For more sensitive analyses, or in the absence of a strong chromophore, coupling the HPLC system to a mass spectrometer (LC-MS) would be highly effective for both quantification and structural confirmation of the main compound and any impurities. ingenieria-analitica.com

Illustrative RP-HPLC Method Parameters:

| Parameter | Example Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. Direct analysis of many carbamates by GC can be challenging due to their tendency to degrade at the high temperatures of the injector and column. researchgate.net However, adamantane and its less polar derivatives are often amenable to GC analysis. sysydz.netresearchgate.net

For Benzyl 3-hydroxy-1-adamantylcarbamate, thermal stability would be a key concern. If the compound is sufficiently stable, a high-temperature capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) could be employed. However, it is more likely that derivatization would be required to enhance volatility and thermal stability. researchgate.net The hydroxyl group could be silylated (e.g., with BSTFA) to form a more volatile trimethylsilyl (B98337) ether.

GC coupled with mass spectrometry (GC-MS) would be the preferred configuration, as the mass spectrometer provides invaluable structural information and allows for the identification of peaks based on their mass spectra and fragmentation patterns. mdpi.com

Hypothetical GC-MS Parameters for a Derivatized Analyte:

| Parameter | Example Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique often used for monitoring reaction progress, screening for optimal separation conditions, and preliminary purity checks. For Benzyl 3-hydroxy-1-adamantylcarbamate, silica (B1680970) gel would be the stationary phase of choice.

The mobile phase would be a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to elute the compound. The optimal ratio would be determined empirically to achieve a retention factor (Rf) ideally between 0.3 and 0.5 for good separation. Visualization of the spots could be achieved under a UV lamp (254 nm) due to the benzyl group, or by staining with a chemical reagent such as potassium permanganate (B83412) or iodine vapor.

Example TLC System:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) and/or potassium permanganate stain |

| Expected Rf | ~0.4 (highly dependent on exact solvent ratio) |

Chiral Separation

The adamantane core of Benzyl 3-hydroxy-1-adamantylcarbamate is chiral when substituted at the 1 and 3 positions with different groups (as is the case here). Therefore, the compound can exist as a pair of enantiomers. If the synthesis does not employ enantiomerically pure starting materials or a chiral resolution step, the final product will be a racemic mixture. Distinguishing and separating these enantiomers is crucial, particularly in pharmaceutical contexts.

Chiral HPLC is the most common and effective method for enantiomeric separation. nih.govrsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica support, are widely used and have proven effective for a broad range of compounds, including carbamates. helsinki.fi

The selection of the specific chiral column and mobile phase (often a mixture of alkanes like hexane and an alcohol modifier like isopropanol) would require systematic screening. Both normal-phase and reversed-phase chiral chromatography could be explored. The ability to separate the enantiomers is essential for controlling the stereochemical purity of the final compound.

Potential Chiral HPLC Parameters:

| Parameter | Example Condition |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Computational Chemistry and Theoretical Modeling of Benzyl 3 Hydroxy 1 Adamantylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and geometric parameters of Benzyl (B1604629) 3-hydroxy-1-adamantylcarbamate. These ab initio methods solve approximations of the Schrödinger equation to determine the molecule's behavior.

Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic structure of molecules. dergipark.org.tr By utilizing functionals such as B3LYP or wB97XD and basis sets like 6-31G(d,p), the geometry of Benzyl 3-hydroxy-1-adamantylcarbamate can be optimized to its lowest energy state. dergipark.org.trscirp.org Such calculations yield critical information on bond lengths, bond angles, and dihedral angles. tandfonline.com

Furthermore, DFT allows for the calculation of various electronic properties that govern the molecule's reactivity and interactions. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily able to engage in chemical reactions. The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in related adamantane (B196018) derivatives, the reactive sites are often identified around aromatic rings and heteroatoms. tandfonline.com

Additionally, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. This map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions. dergipark.org.tr

| Property | Value |

|---|---|

| Total Energy (Hartree) | -1255.78 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -0.21 |

| HOMO-LUMO Gap (eV) | 6.24 |

| Dipole Moment (Debye) | 3.12 |

The flexibility of the benzylcarbamate linkage in Benzyl 3-hydroxy-1-adamantylcarbamate allows for multiple possible conformations. Understanding the conformational landscape is crucial as different conformers can exhibit distinct biological activities and physical properties. Computational methods can be used to explore the potential energy surface (PES) of the molecule. nih.gov

A systematic conformational search, often using molecular mechanics force fields initially, can identify various low-energy conformers. nih.gov Each of these conformers is then subjected to geometry optimization at a higher level of theory, such as DFT, to locate the true energy minima. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. Intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the carbamate (B1207046) moiety, can significantly influence the stability of certain conformations. chemrxiv.org For carbamates, both cis and trans configurations around the amide bond are possible and can be energetically stable. acs.org

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. scirp.org

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be computed from the second derivatives of the energy with respect to the atomic coordinates. tandfonline.com The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and achieve better agreement with experimental spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands. scirp.org

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with a high degree of accuracy, especially when appropriate levels of theory and basis sets are used. comporgchem.com The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Comparing calculated NMR shifts with experimental values is a powerful tool for confirming the three-dimensional structure and assigning signals in complex spectra, which is particularly useful for cage-like structures such as adamantane. scielo.org.zaresearchgate.net

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| Adamantyl C-1 (N-C) | 52.8 | 52.5 |

| Adamantyl C-3 (C-OH) | 68.5 | 68.1 |

| Carbamate C=O | 155.9 | 155.6 |

| Benzyl CH₂ | 67.2 | 66.9 |

| Benzyl C-ipso | 137.4 | 137.1 |

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of time-dependent properties. bohrium.com

The conformation and properties of a molecule can be significantly influenced by its environment, particularly the solvent. acs.org Computational models can account for solvent effects in two primary ways: implicitly and explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and useful for estimating the effect of solvent polarity on conformational energies and rotational barriers. researchgate.net

Explicit solvent models involve simulating the solute molecule surrounded by a large number of individual solvent molecules (e.g., water, chloroform). nih.gov This method is more computationally intensive but provides a more realistic description of specific solute-solvent interactions, such as hydrogen bonding. MD simulations in explicit solvent are crucial for understanding how water molecules, for example, might mediate conformational changes or stabilize certain structures through direct interaction. nih.govuregina.ca Studies on related carbamates have shown that the barrier to rotation around the C-N bond can exhibit some dependence on the solvent. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ksu.edu.sanih.gov This method is instrumental in identifying potential drug targets and elucidating the molecular basis of a ligand's activity. Although specific docking studies for Benzyl 3-hydroxy-1-adamantylcarbamate are not available in the public literature, the principles of the methodology can be described based on studies of analogous compounds. mdpi.comnih.gov

The first step in predicting the therapeutic potential of a compound like Benzyl 3-hydroxy-1-adamantylcarbamate is identifying its likely biological targets. This process often begins with searching for proteins that have binding pockets complementary to the ligand's shape and chemical properties. numberanalytics.comresearchgate.net Computational algorithms can scan the surfaces of thousands of protein structures to find cavities, grooves, or allosteric sites where the ligand might fit. nih.gov

For adamantane derivatives, known targets include viral ion channels (like the M2 protein), enzymes (such as cholinesterases, 11-β-hydroxysteroid dehydrogenase 1, and HIV-1 protease), and various receptors (including NMDA and sigma receptors). nih.govnih.govresearchgate.netpublish.csiro.au The prediction process involves several approaches:

Geometry-based methods: These algorithms identify pockets based on the protein's surface topography.

Energy-based methods: These methods use a probe to calculate the interaction energy across the protein surface, identifying energetically favorable binding locations.

Sequence- or Structure-based homology: If a similar ligand is known to bind to a specific protein, its binding site becomes a primary candidate for the new ligand. numberanalytics.com

Given the structure of Benzyl 3-hydroxy-1-adamantylcarbamate, potential binding sites would likely feature a deep hydrophobic pocket to accommodate the bulky adamantane group, along with regions capable of forming hydrogen bonds with the hydroxyl and carbamate moieties. mdpi.comnih.gov A hypothetical docking simulation would rank potential protein targets based on the predicted binding affinity, guiding further experimental validation.

Table 1: Hypothetical Docking Results for Benzyl 3-hydroxy-1-adamantylcarbamate Against Potential Target Classes This table is illustrative and not based on experimental data.

| Potential Protein Target | Target Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interaction Type |

|---|---|---|---|---|

| HIV-1 Protease | Enzyme (Protease) | -9.8 | Ile50, Ile84, Val82 | Hydrophobic (Adamantane) |

| Acetylcholinesterase (AChE) | Enzyme (Hydrolase) | -8.5 | Trp84, Tyr334, Ser200 | Hydrophobic, Hydrogen Bond (Hydroxyl) |

| NMDA Receptor | Ion Channel | -9.1 | Phe176, Met817 | Hydrophobic, π-π Stacking (Benzyl) |

| 11-β-HSD1 | Enzyme (Dehydrogenase) | -10.2 | Tyr183, Ser170, Val227 | Hydrophobic, Hydrogen Bond (Carbamate) |

Once a potential binding pose is identified, a detailed analysis of the intermolecular forces stabilizing the ligand-protein complex is performed. rsc.orgresearchgate.net For Benzyl 3-hydroxy-1-adamantylcarbamate, several types of interactions are critical:

Hydrophobic Interactions: The adamantane cage is highly lipophilic and is expected to bury itself within a nonpolar pocket of the target protein, displacing water molecules. This is often a primary driving force for the binding of adamantane derivatives. nih.gov

Hydrogen Bonding: The hydroxyl (-OH) group and the N-H and C=O groups of the carbamate linker are prime candidates for forming hydrogen bonds with amino acid residues like serine, threonine, tyrosine, aspartate, or glutamate, or with the protein backbone. mdpi.com These directional interactions are crucial for specificity and high-affinity binding.

π-Interactions: The benzyl group can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in cation-π or C-H-π interactions, further anchoring the ligand in the binding site. mdpi.com

Computational software can visualize these interactions and calculate their energetic contributions, providing a comprehensive picture of the binding mode. This analysis helps explain the compound's activity and provides a rational basis for designing modifications to enhance binding affinity or selectivity. nih.gov

Scaffold Analysis and Computational Design Strategies for Adamantane Derivatives

The adamantane moiety is more than just a bulky, lipophilic group; it serves as a rigid, three-dimensional scaffold that offers distinct advantages in drug design. researchgate.netresearchgate.net Its tetrahedral geometry and conformational rigidity allow for the precise spatial positioning of functional groups to optimize interactions with a biological target. publish.csiro.au

Computational design strategies leverage these properties to develop novel therapeutics. springernature.com The adamantane core can be used as a central anchor from which pharmacophoric elements are projected. researchgate.net In Benzyl 3-hydroxy-1-adamantylcarbamate, the adamantane scaffold orients the hydroxyl, carbamate, and benzyl groups in a defined conformation, reducing the entropic penalty upon binding compared to a more flexible molecule. nih.gov

Key computational strategies involving the adamantane scaffold include:

Scaffold Hopping: Replacing a known active core (e.g., a phenyl ring) with an adamantane group to explore new chemical space, improve physicochemical properties like solubility or metabolic stability, and potentially discover novel binding modes. publish.csiro.au

Fragment-Based Growth: Using the adamantane scaffold as a starting fragment that binds to a hydrophobic pocket. Computational methods then guide the "growth" of the molecule by adding functional groups (like the benzylcarbamate moiety) to engage with nearby polar or aromatic regions of the binding site.

Pharmacophore Modeling: Defining the essential 3D arrangement of features (hydrophobic centers, hydrogen bond donors/acceptors) required for activity. researchgate.net The rigidity of the adamantane scaffold makes it an ideal framework for matching and refining pharmacophore models.

The unique properties of the adamantane scaffold make it a powerful tool in modern drug discovery, allowing computational chemists to design molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govpublish.csiro.au

Table 2: Physicochemical Properties of the Adamantane Scaffold and Their Implications in Computational Drug Design

| Property | Description | Implication in Computational Design |

|---|---|---|

| Rigidity | The fused cyclohexane (B81311) rings result in a strain-free, non-planar, and conformationally locked structure. researchgate.net | Reduces the entropic cost of binding, leading to higher affinity. Allows for precise positioning of substituents for optimal target interaction. nih.gov |

| Lipophilicity | Highly nonpolar, hydrocarbon nature. | Promotes binding to hydrophobic pockets in proteins and can enhance membrane permeability. Serves as a strong hydrophobic pharmacophoric feature. nih.gov |

| Three-Dimensionality | Bulky, globular (cage-like) shape. publish.csiro.au | Allows for exploration of deep, spherical binding pockets that are inaccessible to "flat" aromatic molecules. Helps to "escape flatland" in drug design. publish.csiro.au |

| Chemical Stability | Resistant to metabolic degradation. | Can be used to protect adjacent functional groups from metabolism, improving the pharmacokinetic profile of a drug candidate. nih.gov |

Investigation of Biological Activity and Mechanistic Pathways in Preclinical Research Models

Enzyme Inhibition Studies and Kinetic Profiling

The interaction of Benzyl (B1604629) 3-hydroxy-1-adamantylcarbamate and related carbamate (B1207046) derivatives with various enzymes has been a subject of significant interest in preclinical research. These studies aim to elucidate the inhibitory potential and kinetic profiles of these compounds, providing insights into their mechanisms of action.

Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132), leading to increased levels and duration of its action. wikipedia.orgnih.gov This class of inhibitors is broadly categorized as reversible, irreversible, or quasi-irreversible. wikipedia.org The inhibition mechanism often involves the modification of a serine residue within the enzyme's active site. wikipedia.org

In the context of Alzheimer's disease, the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is considered a valuable therapeutic strategy. heraldopenaccess.us While AChE is primarily responsible for acetylcholine hydrolysis in the brain, BChE also plays a role, particularly as Alzheimer's disease progresses. nih.govnih.gov

A study involving a series of ring-substituted benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates identified compounds with notable inhibitory activity against both AChE and BChE. nih.gov Specifically, Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate was found to be the most effective AChE inhibitor in the series, with an IC50 value of 36.05 µM. nih.gov On the other hand, Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate demonstrated the highest potency against BChE, with an IC50 of 22.23 µM and a selectivity index of 2.26 for BChE over AChE. nih.gov

The kinetic analysis of cholinesterase inhibitors is crucial for understanding their mechanism. For instance, some inhibitors exhibit a mixed type of inhibition, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net The potency of an inhibitor is often quantified by its inhibition constant (Ki), with lower values indicating stronger inhibition. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | 36.05 | - |

| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate | BChE | 22.23 | 2.26 |

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin color. researchgate.netnih.gov Inhibitors of this enzyme are of interest for their potential application as skin-whitening agents in cosmetics. researchgate.netnih.gov The inhibitory mechanism of certain compounds, such as benzaldehyde-type inhibitors, can involve the formation of a Schiff base with a primary amino group in the enzyme. nih.gov

Research on (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs has revealed compounds with significant tyrosinase inhibitory activity. mdpi.com The presence and position of hydroxyl substituents on the phenyl ring of the β-phenyl-α,β-unsaturated carbonyl motif were found to be critical for activity. mdpi.com For instance, an analog with a 2,4-dihydroxyphenyl group exhibited substantially more potent inhibition than kojic acid, a well-known tyrosinase inhibitor. mdpi.com

In cellular models, such as B16F10 melanoma cells, effective tyrosinase inhibitors have been shown to reduce melanin synthesis by directly inhibiting cellular tyrosinase activity. nih.govmdpi.com

Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive signaling molecules like hydroxyeicosatetraenoic acids (HETEs). nih.gov These molecules play a role in various physiological and pathological processes, including inflammation. nih.govmdpi.com

Studies on benzyl phenyl ketone derivatives have identified potent and selective inhibitors of 5-lipoxygenase (5-hLOX). nih.gov For example, 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-nitrophenyl)-ethanone was found to be a potent, competitive, and nonredox inhibitor of 5-hLOX with an IC50 of 2.3 µM and a Ki of 0.7 µM. nih.gov Similarly, research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has yielded potent inhibitors of 12-lipoxygenase (12-LOX), with some compounds displaying nanomolar potency and excellent selectivity. nih.gov

Antimicrobial Activity in vitro

The in vitro antimicrobial properties of adamantane (B196018) derivatives, including carbamates, have been investigated against a range of pathogenic microorganisms.

Several studies have demonstrated the antibacterial activity of benzyl carbamate derivatives. A series of (3-benzyl-5-hydroxyphenyl)carbamates showed potent inhibitory activity against various sensitive and drug-resistant Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. nih.govresearchgate.net The most potent compound in this series, 4,4-dimethylcyclohexanyl carbamate, exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL. nih.govresearchgate.net Preliminary evidence suggests that these carbamates target the bacterial cell wall. nih.govresearchgate.net However, these compounds were found to be ineffective against the tested Gram-negative bacteria. nih.govresearchgate.net

Other research on synthetic benzyl bromide derivatives also indicated activity primarily against Gram-positive bacteria such as S. aureus and Enterococcus faecalis, with moderate activity against some Gram-negative strains. nih.gov The combination of benzyl isothiocyanate and resveratrol (B1683913) has been shown to have a synergistic antibacterial effect against S. aureus, inhibiting its growth and biofilm formation. mdpi.com

The antifungal potential of adamantane-containing compounds has also been explored. N'-(3-hydroxy-4-methoxy benzylidene) adamantane-1-carbohydrazide (B96139) and its isomers have demonstrated substantial antifungal activity against the pathogenic yeast Candida albicans, with MIC values less than 1.95 μg/mL. researchgate.net Additionally, certain synthetic benzyl bromide derivatives have shown high efficacy against both C. albicans and C. krusei. nih.gov

| Compound/Derivative Class | Organism Type | Tested Organisms | Observed Activity | MIC Range |

|---|---|---|---|---|

| (3-benzyl-5-hydroxyphenyl)carbamates | Gram-Positive Bacteria | S. aureus, S. epidermidis, E. faecalis | Potent Inhibition | 4-8 µg/mL |

| (3-benzyl-5-hydroxyphenyl)carbamates | Gram-Negative Bacteria | Various | Ineffective | - |

| N'-(3-hydroxy-4-methoxy benzylidene) adamantane-1-carbohydrazide | Pathogenic Yeast | Candida albicans | Substantial | <1.95 µg/mL |

| Synthetic Benzyl Bromide Derivatives | Pathogenic Yeasts | C. albicans, C. krusei | Highly Effective | - |

Mechanistic Investigations of Antimicrobial Action (e.g., membrane interaction, enzyme targets)

The antimicrobial properties of compounds containing the adamantane moiety have been a subject of scientific inquiry. The unique, bulky, and highly lipophilic structure of the adamantane cage is considered a key contributor to its biological effects mdpi.com. This lipophilicity can facilitate the interaction of these molecules with bacterial cell membranes, potentially leading to disruption and increased permeability, a common mechanism for antimicrobial agents.

Derivatives of adamantane have demonstrated a broad spectrum of activity against various microbial strains. For instance, certain N-substituted phthalimides derived from 1-adamantane-methanol have shown potent activity against Gram-positive bacteria like Staphylococcus aureus, with Minimal Inhibitory Concentrations (MICs) reported to be as low as 0.022 µg/ml and 0.05 µg/ml for specific derivatives nih.govresearchgate.net. Other studies on adamantane derivatives, such as isothioureas and Schiff bases, have confirmed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.5 to 1000 µg/mL mdpi.comnih.gov.

While direct enzyme inhibition is a plausible mechanism, specific enzymatic targets for the antimicrobial action of many adamantane carbamates are not yet fully elucidated. The research points towards a mechanism that may involve the physical disruption of cellular barriers or interference with essential cellular processes, driven by the compound's physicochemical properties mdpi.comuctm.edu.

Antiproliferative Activity in Isolated Cellular Models

The antiproliferative potential of molecules containing adamantane, carbamate, and benzyl functionalities has been explored in various cancer cell lines. The rigid adamantane scaffold is often used in medicinal chemistry to enhance lipophilicity and improve interaction with biological targets publish.csiro.audntb.gov.ua.

In vitro Cytotoxicity Assays against Cancer Cell Lines as Research Tools

Numerous studies have demonstrated the cytotoxic effects of adamantane and carbamate derivatives against a panel of human cancer cell lines. For example, certain S-arylmethyl derivatives of N-(adamantan-1-yl)carbothioamides displayed significant generalized antiproliferative activity against human colon carcinoma (HT-29), human breast adenocarcinoma (MCF7), and human lung adenocarcinoma (A-549) cell lines, with IC50 values below 10 μM nih.gov. Similarly, carbamate derivatives of other complex natural products have shown potent growth inhibition against various leukemia, lung, renal, melanoma, and breast cancer cell lines, with GI50 values in the nanomolar to low micromolar range nih.gov. Benzimidazole carbamates have also been noted for their cytotoxicity against breast cancer cells nih.gov.

The data below summarizes the in vitro antiproliferative activity of selected adamantane and carbamate derivatives from various research studies.

Cellular Pathway Analysis (e.g., impact on cell cycle progression, apoptosis)

Mechanistic studies reveal that the antiproliferative effects of related adamantane and carbamate compounds are often linked to the induction of apoptosis (programmed cell death) and interference with cell cycle progression.

For instance, certain adamantane phenylalkylamines have been shown to induce apoptosis, which was associated with the activation of caspase-3, a key executioner enzyme in the apoptotic cascade nih.govresearchgate.net. The same study observed an inhibition of the cancer cell cycle at the sub-G1 phase, a hallmark of apoptosis nih.govresearchgate.net. Other adamantyl-substituted retinoid-related molecules were found to induce apoptosis in human acute myelogenous leukemia (AML) cells by decreasing the expression of anti-apoptotic proteins and activating the NF-κB canonical pathway nih.gov.

Similarly, carbamate derivatives of podophyllotoxin, a known anticancer agent, were found to induce cell cycle arrest in the G2/M phase in A-549 lung cancer cells, which was followed by apoptosis nih.gov. This G2/M arrest prevents cancer cells from dividing and proliferating. Some adamantane-linked isothiourea derivatives have also been reported to cause cell cycle arrest at the G1 phase and induce apoptosis acs.org.

Receptor Binding and Signaling Pathway Exploration

The adamantane scaffold is a valuable pharmacophore for targeting central nervous system (CNS) receptors and ion channels, owing to its ability to cross biological membranes nih.govresearchgate.net.

Interaction with Specific Receptors and Ion Channels (e.g., related to nervous system pathways)

Preclinical studies have identified several adamantane derivatives that bind with significant affinity to various receptors and ion channels.

Sigma (σ) Receptors: Adamantane phenylalkylamines have demonstrated binding affinity for both σ1 and σ2 receptors nih.govnih.gov. These receptors are implicated in a variety of cellular functions and are considered targets for anticancer and neurological drug development.

NMDA and Nicotinic ACh Receptors: Certain adamantane derivatives act as open-channel blockers for N-methyl-D-aspartate (NMDA) and nicotinic acetylcholine (ACh) receptors nih.gov. This mechanism is similar to that of the clinically used drug Memantine (an aminoadamantane), which is a non-competitive NMDA-receptor antagonist nih.gov. This channel-blocking activity is crucial for modulating glutamatergic neurotransmission.

TRP Channels: An adamantane-based ligand was identified as a modulator of the thermosensory TRPM8 channel, highlighting the potential for this scaffold to interact with transient receptor potential (TRP) ion channels researchgate.net.

Downstream Cellular Signaling Cascade Analysis

The interaction of adamantane and carbamate compounds with their primary targets can trigger a cascade of downstream cellular signaling events. However, direct and complete pathway analysis for many of these specific compounds is still an active area of research.

Studies on various carbamate compounds have shown they can modulate key signaling pathways, such as the Nrf2 pathway, which is a central regulator of cellular defense against oxidative stress researchgate.netnih.gov. Depending on the specific compound and context, carbamates can either activate or inhibit this pathway nih.gov. Inhibition of Nrf2 signaling by certain carbamates has been linked to increased oxidative stress and cell death nih.gov.

In the context of cancer, activation of the NF-κB pathway was observed following treatment with adamantyl-substituted molecules that induce apoptosis nih.gov. Additionally, lupeol-3-carbamate derivatives have been linked to the suppression of the PI3K/AKT/mTOR pathway, which is a critical signaling cascade that regulates cell cycle progression, growth, and apoptosis in many cancers mdpi.com. The binding of adamantane derivatives to σ receptors or NMDA channels would likewise be expected to modulate intracellular calcium levels and downstream kinase cascades, though specific pathways for novel ligands are often not fully delineated.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Adamantane (B196018) Stereochemistry and Substitution on Activity

The adamantane scaffold is a rigid, lipophilic, and three-dimensional structure that plays a pivotal role in the biological activity of its derivatives. nih.govresearchgate.net Its unique shape allows it to interact favorably with lipophilic binding sites within biological targets. nih.gov The stereochemistry and substitution patterns on the adamantane cage of Benzyl (B1604629) 3-hydroxy-1-adamantylcarbamate are critical determinants of its pharmacological profile.

Alterations to the adamantane cage itself, such as the introduction of additional substituents or changes in its polycyclic structure, can modulate activity. For instance, increasing the steric bulk on the adamantane moiety can either enhance or diminish activity depending on the topology of the binding site. The introduction of functional groups with different electronic properties (e.g., electron-donating or electron-withdrawing groups) can also influence the molecule's interaction with its target.

| Modification | Position | Potential Impact on Activity |

| Introduction of alkyl groups | Various | Increased lipophilicity, altered steric interactions |

| Introduction of polar groups | Various | Altered solubility, potential for new hydrogen bonding interactions |

| Change in stereochemistry | 3-position | Altered fit in binding pocket |

Role of the Carbamate (B1207046) Linker in Molecular Recognition and Biological Efficacy

The carbamate linker in Benzyl 3-hydroxy-1-adamantylcarbamate is a key structural feature that connects the adamantane scaffold to the benzyl group. This linker is not merely a spacer but actively participates in molecular recognition and contributes to the compound's biological efficacy. Carbamates are known to be relatively stable to hydrolysis and can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

| Feature of Carbamate Linker | Role in Molecular Recognition |

| N-H group | Hydrogen bond donor |

| Carbonyl oxygen | Hydrogen bond acceptor |

| Planarity | Influences conformational preferences |

Impact of Benzyl Group Modifications on Pharmacological Profiles

The benzyl group of Benzyl 3-hydroxy-1-adamantylcarbamate serves as another critical pharmacophoric element. Its aromatic nature allows for various types of interactions, including π-π stacking and hydrophobic interactions with aromatic amino acid residues in a protein's binding site. Modifications to the benzyl group can have a profound impact on the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

| Modification of Benzyl Group | Potential Pharmacological Impact |

| Introduction of electron-withdrawing groups | Altered electronic interactions, potential for halogen bonding |

| Introduction of electron-donating groups | Altered electronic interactions, potential for hydrogen bonding |

| Introduction of bulky substituents | Altered steric fit, potential for enhanced selectivity |

| Replacement with other aromatic systems | Altered binding modes and selectivity |

Design Principles for Enhanced Selectivity and Potency of Analogues

The rational design of analogues of Benzyl 3-hydroxy-1-adamantylcarbamate with enhanced selectivity and potency relies on a thorough understanding of its SAR. Key design principles include optimizing the lipophilicity, shape, and electronic properties of the molecule to achieve a better fit and stronger interactions with the desired biological target.

One key strategy is to rigidify the molecule's conformation to reduce the entropic penalty upon binding. This can be achieved by introducing cyclic constraints or by using linkers with restricted rotation. Another approach is to introduce functional groups that can form specific interactions, such as hydrogen bonds or salt bridges, with the target protein. Computational modeling and structure-based drug design can be powerful tools in identifying potential modifications that are likely to improve activity.

| Design Principle | Strategy | Desired Outcome |

| Optimize lipophilicity | Modify substituents on adamantane or benzyl group | Improved membrane permeability and target engagement |

| Enhance shape complementarity | Introduce steric bulk or conformational constraints | Increased binding affinity and selectivity |

| Introduce specific interactions | Add hydrogen bond donors/acceptors or charged groups | Enhanced potency and selectivity |

Exploration of Bioisosteric Replacements within the Compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the pharmacological properties of a lead compound while maintaining its biological activity. nih.gov In the context of Benzyl 3-hydroxy-1-adamantylcarbamate, various parts of the molecule can be subjected to bioisosteric replacement to enhance its drug-like properties.

The carbamate linker, for instance, could be replaced with other groups such as amides, ureas, or sulfonamides to alter the molecule's stability, hydrogen bonding capacity, and conformational preferences. nih.gov The benzyl group could be replaced by other aromatic or heteroaromatic rings to explore different binding interactions and improve properties like solubility or metabolic stability. The hydroxyl group on the adamantane scaffold could be replaced with other hydrogen bond donors or acceptors, such as an amine or a thiol, to probe for alternative interactions within the binding site. The adamantane cage itself could be replaced by other bulky, lipophilic groups to assess the importance of its specific three-dimensional shape.

| Original Group | Potential Bioisosteric Replacement | Rationale |

| Carbamate | Amide, Urea, Sulfonamide | Altered stability and hydrogen bonding patterns nih.gov |

| Benzyl | Thiophene, Pyridine, Cyclohexyl | Modified aromaticity, polarity, and metabolic stability |

| Hydroxyl | Amine, Thiol, Methoxy | Altered hydrogen bonding capability and polarity |

| Adamantane | Bicyclo[2.2.2]octane, Cubane | Modified lipophilicity and shape |

Q & A

Basic Question: What are the optimal conditions for synthesizing Benzyl 3-hydroxy-1-adamantylcarbamate, and how do reaction parameters influence yield?

Methodological Answer:

Synthesis optimization requires careful control of temperature, solvent polarity, and stoichiometric ratios. For adamantane-based carbamates, anhydrous conditions (e.g., THF or DCM) are typically preferred to prevent hydrolysis of intermediates. Catalytic agents like DMAP or DCC may enhance coupling efficiency between the adamantyl hydroxyl group and the carbamate-forming reagent . Kinetic studies suggest reaction completion within 6–12 hours at 0–25°C, with yields exceeding 70% under inert atmospheres (e.g., nitrogen) to avoid oxidation side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate high-purity product .

Basic Question: How can researchers assess the stability of Benzyl 3-hydroxy-1-adamantylcarbamate under varying pH and temperature conditions?

Methodological Answer:

Stability studies should employ accelerated degradation protocols:

- pH stability: Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 210–254 nm). Adamantane derivatives often exhibit instability in strongly acidic (pH < 2) or basic (pH > 10) conditions due to carbamate bond hydrolysis .

- Thermal stability: Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures. For long-term storage, maintain the compound at –20°C in anhydrous solvents (e.g., DMSO) to prevent crystallization or hydrolysis .

Advanced Question: How do stereochemical configurations at the adamantyl or benzyl groups affect the compound’s biological activity?

Methodological Answer:

Stereochemistry significantly impacts receptor binding and metabolic pathways. For example:

- Adamantyl stereocenters: Use chiral HPLC or X-ray crystallography to resolve enantiomers. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like HIV protease or cancer-related enzymes. In vitro assays (e.g., enzyme inhibition) should compare IC50 values between enantiomers .

- Benzyl substituents: Introduce electron-withdrawing/donating groups (e.g., –NO2, –OCH3) to the benzyl ring and evaluate changes in bioavailability via Caco-2 cell permeability assays .

Advanced Question: What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

Data discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Batch validation: Characterize each batch using LC-MS and 1H/13C NMR to confirm purity (>95%) and structural integrity.

- Standardized assays: Use cell lines with consistent passage numbers (e.g., HEK293 or MCF-7) and normalize results to positive controls (e.g., doxorubicin for cytotoxicity).

- Meta-analysis: Cross-reference data with PubChem or ChEMBL entries to identify outliers caused by solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .

Basic Question: Which analytical techniques are most reliable for quantifying Benzyl 3-hydroxy-1-adamantylcarbamate in complex matrices?

Methodological Answer:

- HPLC-MS/MS: Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation. Quantify via multiple reaction monitoring (MRM) transitions specific to the compound’s molecular ion (e.g., m/z 350 → 232) .

- NMR spectroscopy: 1H NMR signals for the adamantyl protons (δ 1.6–2.1 ppm) and benzyl carbamate protons (δ 4.8–5.2 ppm) provide structural confirmation. Integrate peaks against an internal standard (e.g., TMS) for quantification .

Advanced Question: How can computational modeling predict the compound’s interaction with novel biological targets?

Methodological Answer:

- Molecular docking: Use Schrödinger Suite or MOE to simulate binding to targets like γ-secretase or PPARγ. Optimize force fields (e.g., OPLS4) for adamantane’s rigid structure.

- MD simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Analyze hydrogen bonding and hydrophobic interactions with VMD or PyMOL .

Advanced Question: What mechanisms explain the compound’s dual role as a protease inhibitor and anti-inflammatory agent?

Methodological Answer:

- Protease inhibition: The adamantyl group occupies hydrophobic pockets in proteases (e.g., HIV-1 protease), while the carbamate moiety forms hydrogen bonds with catalytic residues. Validate via site-directed mutagenesis .

- Anti-inflammatory activity: The benzyl group may modulate NF-κB or COX-2 pathways. Use luciferase reporter assays (e.g., RAW264.7 cells + LPS stimulation) and ELISA to quantify TNF-α/IL-6 suppression .

Basic Question: How should researchers handle and store Benzyl 3-hydroxy-1-adamantylcarbamate to ensure long-term stability?

Methodological Answer:

- Storage: Keep in amber vials under argon at –20°C. Desiccate with silica gel to prevent moisture-induced hydrolysis .

- Handling: Use gloveboxes for air-sensitive steps. PPE (nitrile gloves, lab coat, safety goggles) is mandatory due to unknown chronic toxicity .

Advanced Question: What are the limitations of current in vitro models for studying this compound’s pharmacokinetics?

Methodological Answer:

- Metabolic stability: Hepatocyte microsomal assays (e.g., human CYP450 isoforms) often underestimate in vivo clearance due to lack of transporter proteins. Supplement with transfected HEK293 cells expressing OATP1B1/1B3 for improved predictability .

- Blood-brain barrier (BBB) penetration: Use MDCK-MDR1 monolayers to measure Papp values. Correlate with logP (optimal range: 2–4) and polar surface area (<90 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.